![molecular formula C13H19N B2429087 (4-Phenylcyclohexyl)methanamine CAS No. 801212-34-0](/img/structure/B2429087.png)
(4-Phenylcyclohexyl)methanamine
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Overview
Description
It has the molecular formula C13H19N and a molecular weight of 189.302 g/mol. This compound is characterized by a cyclohexyl ring substituted with a phenyl group and an amine group attached to the methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenylcyclohexyl)methanamine typically involves the reaction of cyclohexanone with phenylmagnesium bromide to form 4-phenylcyclohexanol. This intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: (4-Phenylcyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products Formed:
Oxidation: 4-Phenylcyclohexanone
Reduction: Various amine derivatives
Substitution: Substituted arylcyclohexylamines
Scientific Research Applications
(4-Phenylcyclohexyl)methanamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in neurotransmitter research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-Phenylcyclohexyl)methanamine involves its interaction with neurotransmitter receptors in the brain. It primarily targets the N-methyl-D-aspartate (NMDA) receptor, acting as an antagonist. This interaction blocks the receptor’s ion channel, preventing the influx of calcium ions and modulating synaptic transmission .
Comparison with Similar Compounds
Phencyclidine (PCP): Both compounds belong to the arylcyclohexylamine class and share similar structures and pharmacological effects.
Ketamine: Another arylcyclohexylamine with anesthetic and dissociative properties.
Methoxetamine: A novel analog with similar NMDA receptor antagonism
Uniqueness: (4-Phenylcyclohexyl)methanamine is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to other arylcyclohexylamines. Its specific binding affinity and effects on neurotransmitter systems make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(4-phenylcyclohexyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,13H,6-10,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULUUPJKELOFHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
801212-34-0 |
Source
|
Record name | (4-phenylcyclohexyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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